molecular formula C15H10Cl3FO B1327767 3-(4-Chloro-3-fluorophenyl)-2',6'-dichloropropiophenone CAS No. 898781-40-3

3-(4-Chloro-3-fluorophenyl)-2',6'-dichloropropiophenone

Cat. No. B1327767
M. Wt: 331.6 g/mol
InChI Key: OZSBAICUJJCEKX-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a Lewis structure, a line-angle formula, or a 3D model.



Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions (temperature, pressure, etc.).



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, hybridization states, and any resonance structures. Techniques like X-ray crystallography and NMR spectroscopy are often used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include substitution reactions, addition reactions, redox reactions, etc. The reaction conditions and the products formed would also be noted.



Physical And Chemical Properties Analysis

This involves detailing properties like melting point, boiling point, solubility, density, molar mass, polarity, and various spectroscopic properties.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Spectral Analysis : Compounds similar to 3-(4-Chloro-3-fluorophenyl)-2',6'-dichloropropiophenone have been synthesized and analyzed using various spectroscopic techniques. For example, 7-Chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-Chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4(1H)-one were synthesized from similar benzophenones and analyzed for their molecular geometry and chemical reactivity, highlighting the potential for similar compounds in advanced chemical studies (Satheeshkumar et al., 2017).

Polymerization and Copolymerization

  • Development in Synthetic Routes : Research has focused on developing efficient synthetic routes for monomer mixtures that could be used in polymerization. This includes the exploration of various functional groups and their effects on polymerization, which is relevant to compounds like 3-(4-Chloro-3-fluorophenyl)-2',6'-dichloropropiophenone (Baek & Harris, 2005).

Molecular Structure and Interaction Studies

  • Analysis of Intermolecular Interactions : The molecular structure and intermolecular interactions of derivatives of triazoles, which can be structurally related to 3-(4-Chloro-3-fluorophenyl)-2',6'-dichloropropiophenone, have been extensively studied. These studies provide insights into the nature of interactions within such compounds and their potential applications in various fields (Shukla et al., 2014).

Antimicrobial and Cytotoxic Studies

  • Antimicrobial and Cytotoxic Properties : Similar compounds have been synthesized and tested for their antimicrobial properties. For instance, the study of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide revealed significant antimicrobial activity, suggesting potential antimicrobial applications for related compounds (Badiger et al., 2013).

Pharmaceutical Applications

  • Drug Synthesis and Optimization : The research in synthesizing and optimizing the structure of compounds for pharmaceutical applications, such as for anticancer drugs, is relevant. The synthesis of derivatives with specific substitutions, like fluorine, can significantly influence the biological activity of these compounds, as seen in studies on compounds structurally related to 3-(4-Chloro-3-fluorophenyl)-2',6'-dichloropropiophenone (Zhang et al., 2019).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, reactivity, and environmental impact. It would also include appropriate safety measures when handling the compound.


Future Directions

This would involve discussing potential future research directions, such as new synthetic routes, potential applications, and theoretical studies.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3FO/c16-10-6-4-9(8-13(10)19)5-7-14(20)15-11(17)2-1-3-12(15)18/h1-4,6,8H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSBAICUJJCEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=C(C=C2)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644928
Record name 3-(4-Chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one

CAS RN

898781-40-3
Record name 3-(4-Chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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